N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide
Description
This compound belongs to the 2-thioxo-1,3-thiazolidin-4-one class, characterized by a central thiazolidinone ring with a 4-methoxyphenylmethylidene substituent at position 5, a sulfanylidene group at position 2, and an octanamide chain at position 2. Its structure combines lipophilic (octanamide) and electron-donating (4-methoxy) groups, which may influence solubility, bioavailability, and biological interactions.
Properties
IUPAC Name |
N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-3-4-5-6-7-8-17(22)20-21-18(23)16(26-19(21)25)13-14-9-11-15(24-2)12-10-14/h9-13H,3-8H2,1-2H3,(H,20,22)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABNZYBAWAVSW-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide is a thiazolidinone derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazolidinone ring with a methoxyphenyl substituent and an octanamide side chain. The molecular formula is C18H25N3O3S2, with a molecular weight of approximately 393.54 g/mol. Its unique structural components contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Against |
|---|---|---|---|
| N-(5Z)-5-(4-methoxyphenyl)methylidene | 0.004 - 0.03 | 0.008 - 0.06 | Various Gram-positive and Gram-negative bacteria |
| Reference Drug (Ampicillin) | 0.1 - 0.5 | 0.2 - 1.0 | Same bacteria |
The compound exhibited significant antibacterial activity against several strains, outperforming traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times in some cases . The most sensitive bacterium was Enterobacter cloacae, while E. coli showed greater resistance.
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity.
Table 2: Antifungal Activity
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| N-(5Z)-5-(4-methoxyphenyl)methylidene | 0.004 - 0.06 | Trichoderma viride, Aspergillus fumigatus |
The compound displayed excellent antifungal activity, particularly against T. viride, while showing less effectiveness against A. fumigatus .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The thiazolidinone moiety is believed to inhibit key enzymatic pathways essential for microbial survival, while the methoxyphenyl group enhances binding affinity to target proteins.
Case Studies
In a study examining the structure–activity relationship (SAR) of thiazolidinones, it was found that modifications in the substituents significantly influenced antimicrobial potency. For instance, compounds with electron-donating groups like methoxy exhibited enhanced activity compared to their halogenated counterparts .
Another case study focused on the cytotoxic effects of various thiazolidinones on cancer cell lines, revealing that N-(5Z)-5-(4-methoxyphenyl)methylidene could induce apoptosis in human cancer cells through the modulation of apoptotic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural variations among analogs include modifications to the benzylidene group, the N-acyl chain, and the presence of electron-withdrawing/donating groups.
Key Observations:
- Synthesis Yields: Compounds with electron-neutral substituents (e.g., 4-chlorobenzylidene in Compound 9) achieve higher yields (90%) compared to those with bulky or electron-deficient groups (e.g., 53% for Compound 12 in ).
- Melting Points: Bulky substituents (e.g., indole in Compound 10) correlate with higher melting points (>200°C), suggesting stronger intermolecular interactions.
- Lipophilicity: The target compound’s octanamide chain likely enhances membrane permeability compared to shorter-chain analogs like phenylacetamide (Compound 9) or acetic acid derivatives (Compound 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
